5-Methyl-2-(oxetan-3-yloxy)pyridine
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Overview
Description
5-Methyl-2-(oxetan-3-yloxy)pyridine is a chemical compound that features a pyridine ring substituted with a methyl group and an oxetane ring. The presence of the oxetane ring is particularly noteworthy due to its unique chemical properties and reactivity. This compound is of interest in various fields of scientific research, including medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of appropriate precursors. For instance, the oxetane ring can be synthesized through [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, which involves the photochemical reaction of an alkene with a carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition reactions and subsequent functionalization steps to attach the oxetane ring to the pyridine ring.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(oxetan-3-yloxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.
Reduction: The oxetane ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products
Oxidation: Formation of 5-carboxy-2-(oxetan-3-yloxy)pyridine.
Reduction: Formation of 5-Methyl-2-(tetrahydrofuran-3-yloxy)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methyl-2-(oxetan-3-yloxy)pyridine
- 5-Methyl-2-(tetrahydrofuran-3-yloxy)pyridine
- 5-Methyl-2-(oxetan-3-yloxy)quinoline
Uniqueness
5-Methyl-2-(oxetan-3-yloxy)pyridine is unique due to the presence of both the oxetane ring and the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-2-(oxetan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-2-3-9(10-4-7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZBLSUTDPUPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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